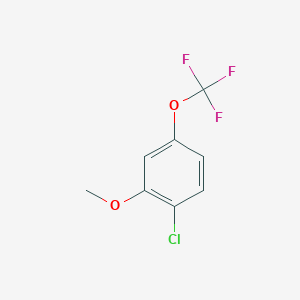

2-Chloro-5-(trifluoromethoxy)anisole

Description

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader evolution of organofluorine chemistry during the latter half of the twentieth century. The systematic exploration of trifluoromethoxy-containing compounds gained momentum as chemists recognized the unique properties imparted by fluorinated substituents. The trifluoromethoxy group, in particular, became highly valued for its ability to modify the electronic and steric properties of organic molecules while maintaining reasonable chemical stability.

The synthesis of compounds containing trifluoromethoxy groups presents significant challenges due to the highly electronegative nature of fluorine and the need for specialized reagents and conditions. Early synthetic approaches to trifluoromethoxy compounds often involved harsh reaction conditions and complex multi-step procedures. The development of more efficient synthetic methodologies for introducing trifluoromethoxy groups into aromatic systems has been a continuing area of research interest, with various approaches being explored including nucleophilic substitution reactions and radical-based transformations.

The specific compound this compound emerged from systematic studies aimed at creating building blocks that could serve as versatile intermediates in the synthesis of more complex molecules. The combination of the anisole backbone with both chlorine and trifluoromethoxy substituents was designed to provide a molecule with multiple reactive sites and unique electronic properties. This strategic design allows for selective functionalization at different positions, making it valuable for synthetic applications where precise control over molecular architecture is required.

Nomenclature and Systematic Identification

The systematic identification of this compound involves multiple nomenclature systems and chemical identifiers that facilitate accurate communication within the scientific community. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally named 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene, which precisely describes the substitution pattern on the benzene ring.

The Chemical Abstracts Service has assigned this compound the registry number 1260893-33-1, which serves as a unique identifier in chemical databases and literature searches. The molecular descriptor language number, designated as MFCD15527439, provides another standardized identification system used in chemical inventory management and database systems. These numerical identifiers are essential for unambiguous identification, particularly given the complexity of the compound's structure and the potential for isomeric confusion.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 1260893-33-1 |

| Molecular Descriptor Language Number | MFCD15527439 |

| International Union of Pure and Applied Chemistry Name | 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene |

| Molecular Formula | C8H6ClF3O2 |

| Molecular Weight | 226.58 g/mol |

| Simplified Molecular Input Line Entry System | COC1=CC(OC(F)(F)F)=CC=C1Cl |

The Simplified Molecular Input Line Entry System representation, COC1=CC(OC(F)(F)F)=CC=C1Cl, provides a linear notation that precisely describes the molecular structure and connectivity. This system is particularly valuable for database searches and computational chemistry applications where a machine-readable format is required for molecular structure representation.

The compound's systematic nomenclature reflects the specific positioning of substituents on the benzene ring. The chlorine atom occupies the 2-position relative to the methoxy group, while the trifluoromethoxy group is located at the 5-position. This particular substitution pattern creates a unique electronic environment that influences both the compound's physical properties and its chemical reactivity.

Significance in Modern Organic Chemistry

This compound occupies a prominent position in modern organic chemistry due to its versatility as a synthetic intermediate and its unique chemical properties. The compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals where fluorinated substituents are often crucial for biological activity.

The presence of the trifluoromethoxy group imparts several advantageous properties to the molecule. This substituent is highly electronegative and lipophilic, characteristics that can significantly enhance the biological activity and metabolic stability of pharmaceutical compounds. The trifluoromethoxy group also exhibits strong electron-withdrawing effects, which can modulate the reactivity of other functional groups within the molecule and influence the compound's overall pharmacological profile.

The synthetic utility of this compound extends beyond pharmaceutical applications. The compound can participate in various chemical reactions including nucleophilic substitution, electrophilic aromatic substitution, and cross-coupling reactions. The chlorine atom provides a convenient leaving group for nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic substitution at positions not occupied by the existing substituents.

| Chemical Property | Characteristic | Synthetic Implication |

|---|---|---|

| Trifluoromethoxy Group | Electron-withdrawing, lipophilic | Enhanced biological activity potential |

| Chlorine Substituent | Good leaving group | Facilitates nucleophilic substitution |

| Aromatic Ring | Electron-deficient | Modified electrophilic substitution patterns |

| Methoxy Group | Electron-donating | Balances electronic effects |

Recent research has demonstrated the utility of this compound in the synthesis of novel pharmaceutical compounds. Studies have shown that derivatives of this compound can serve as key intermediates in the preparation of biologically active molecules with potential therapeutic applications. The ability to selectively modify different positions of the molecule allows medicinal chemists to fine-tune the properties of drug candidates and optimize their pharmacological profiles.

The compound's significance in modern organic chemistry is further enhanced by its role in developing new synthetic methodologies. Researchers have used this compound as a model substrate to investigate new reaction conditions and catalytic systems. These studies contribute to the broader understanding of organofluorine chemistry and help develop more efficient synthetic approaches for related compounds.

The electronic properties of this compound make it particularly valuable for structure-activity relationship studies in drug discovery. The compound's unique substitution pattern allows researchers to investigate how different electronic and steric effects influence biological activity, providing insights that can guide the design of new therapeutic agents. This application has become increasingly important as the pharmaceutical industry continues to recognize the value of fluorinated compounds in drug development.

Properties

IUPAC Name |

1-chloro-2-methoxy-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O2/c1-13-7-4-5(2-3-6(7)9)14-8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKNGEKGWOCZIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(trifluoromethoxy)anisole typically involves the introduction of the trifluoromethoxy group into the anisole structure. One common method is the reaction of 2-chloroanisole with trifluoromethoxy reagents under specific conditions. For example, the reaction can be carried out using trifluoromethyl ethers in the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethoxy)anisole can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the chlorine and trifluoromethoxy groups influence the reactivity and regioselectivity of the benzene ring.

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include bromine or nitric acid, and the reactions are typically carried out under mild conditions to avoid overreaction.

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of this compound can yield para-bromo derivatives .

Scientific Research Applications

Organic Synthesis

2-Chloro-5-(trifluoromethoxy)anisole serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful in:

- Pharmaceutical Development : The compound is utilized to synthesize various pharmaceutical agents due to its ability to undergo diverse chemical transformations .

- Agrochemicals : It plays a role in developing pesticides and herbicides, leveraging its unique electronic properties for enhanced efficacy.

Biological Studies

The compound's structural features allow it to interact with biological systems effectively. Notable applications include:

- Antitubercular Activity : Similar compounds have shown promising antitubercular properties by inhibiting specific mycobacterial enzymes, suggesting potential for this compound in similar studies.

- Mechanistic Studies : Its unique reactivity patterns make it a valuable tool for exploring mechanisms of action in biological systems, particularly involving nucleophilic attacks facilitated by the trifluoromethoxy group .

Case Study 1: Antitubercular Activity

Research on related compounds indicates that modifications in structure can lead to significant biological activity against tuberculosis. The study of this compound could reveal similar therapeutic potentials through structural analogy.

Case Study 2: Palladium-Catalyzed Reactions

Investigations into palladium-catalyzed coupling reactions demonstrate that aryl chlorides with trifluoromethoxy groups can effectively participate in these processes. This positions this compound as a key intermediate for synthesizing complex organic compounds via cross-coupling strategies .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethoxy)anisole involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the chlorine atom can participate in various chemical reactions. These properties make the compound a versatile building block in synthetic chemistry .

Comparison with Similar Compounds

2-Chloro-5-(trifluoromethyl)anisole

- Molecular Formula : C₈H₆ClF₃O

- Key Differences: Replaces the -OCF₃ group with -CF₃, eliminating the oxygen atom. The trifluoromethyl group (-CF₃) is less polar than -OCF₃ but equally electron-withdrawing.

4-(2,4-Difluorophenyl)anisole

- Molecular Formula : C₁₃H₁₀F₂O

- Molecular Weight : ~220.21 g/mol

- Key Differences :

2,6-Difluoro-4-iodoanisole

(Trifluoromethoxy)benzene

- Molecular Formula : C₇H₅F₃O

- Molecular Weight : 162.11 g/mol

- Key Differences :

- Lacks the methoxy and chloro substituents, featuring only -OCF₃.

- Structural studies show the -OCF₃ group adopts an orthogonal orientation relative to the benzene ring, unlike planar methoxy groups in anisole. This conformational difference reduces resonance effects and enhances steric interactions .

Structural and Electronic Effects

Electronic Properties

- Trifluoromethoxy (-OCF₃) : Strong electron-withdrawing effect due to the electronegativity of fluorine atoms, deactivating the aromatic ring toward electrophilic substitution.

- Trifluoromethyl (-CF₃) : Electron-withdrawing but lacks the oxygen atom, reducing polarity compared to -OCF₃ .

- Methoxy (-OCH₃) : Electron-donating, activating the ring for electrophilic reactions.

Steric and Conformational Behavior

- The -OCF₃ group’s orthogonal conformation (vs. planar -OCH₃) creates steric hindrance, influencing regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). This is critical in pharmaceutical synthesis, where substituent orientation affects binding .

Data Table: Comparative Properties

Biological Activity

2-Chloro-5-(trifluoromethoxy)anisole (CAS Number: 1260893-33-1) is an organic compound that features a chloro group and a trifluoromethoxy substituent on an anisole structure. This compound is of significant interest due to its unique electronic properties imparted by the trifluoromethoxy group, which is known to enhance its reactivity and potential biological activity.

Chemical Structure and Properties

The chemical formula for this compound is C₈H₆ClF₃O. The presence of both the chloro and trifluoromethoxy groups contributes to its distinctive chemical behavior, making it a candidate for various applications in medicinal chemistry and material science.

| Property | Value |

|---|---|

| Molecular Weight | 210.58 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Functional Groups | Chloro, Trifluoromethoxy |

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial properties of compounds containing trifluoromethoxy groups. For example, similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may exhibit similar activities. The electron-withdrawing nature of the trifluoromethoxy group can enhance the interaction with microbial targets, potentially leading to increased antibacterial activity.

Enzyme Inhibition

The compound's structure suggests possible interactions with enzymes involved in metabolic pathways. Research indicates that compounds with similar structures can act as inhibitors for certain enzymes, including those involved in drug metabolism. This characteristic could make this compound a valuable lead in drug design aimed at modulating enzyme activity.

Case Studies

- Antitubercular Activity : A study on related compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, demonstrated promising antitubercular activity through inhibition of specific mycobacterial enzymes. This suggests that this compound may also possess similar properties due to structural similarities .

- Palladium-Catalyzed Reactions : Research has shown that aryl chlorides, including those with trifluoromethoxy substituents, can undergo palladium-catalyzed coupling reactions effectively. This indicates that this compound may serve as a valuable intermediate in synthetic organic chemistry .

The biological activity of this compound is hypothesized to be influenced by the following mechanisms:

- Reactivity Enhancement : The trifluoromethoxy group increases electrophilicity, facilitating nucleophilic attacks by biological molecules.

- Hydrogen Bonding : The presence of the chloro group may allow for hydrogen bonding interactions with biological targets, enhancing binding affinity.

Q & A

Q. What are the standard synthetic routes for 2-Chloro-5-(trifluoromethoxy)anisole, and how do reaction conditions influence yield?

The compound is typically synthesized via nitration and halogenation of trifluoromethoxy-substituted aromatic precursors. For example, nitration of 1,2-dichloro-4-(trifluoromethoxy)benzene at -20°C to +80°C, followed by catalytic hydrogenation, is a common approach . Key parameters include temperature control (to avoid side reactions) and catalyst selection (e.g., Pd/C for hydrogenation). Solvent choice (e.g., dichloromethane with DMF as a catalyst) and stoichiometric ratios of reagents (e.g., thionyl chloride for acyl chloride formation) significantly impact yield .

Q. How can spectroscopic methods (e.g., IR, NMR) characterize this compound?

- IR Spectroscopy : The trifluoromethoxy (-OCF₃) group shows strong absorption bands near 1280–1120 cm⁻¹ due to C-F stretching, while the nitro (-NO₂) group (if present in intermediates) appears at ~1520 and 1350 cm⁻¹ .

- NMR : The aromatic proton environment can be resolved via ¹H NMR (δ 7.2–8.0 ppm for substituted benzene), while ¹⁹F NMR reveals distinct signals for -OCF₃ near δ -55 to -60 ppm .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 241.55 (C₇H₃ClF₃NO₃) .

Q. What safety protocols are critical when handling this compound?

- Waste Management : Separate halogenated waste for professional disposal to avoid environmental contamination .

- Personal Protection : Use nitrile gloves, fume hoods, and explosion-proof equipment due to potential toxicity and flammability of intermediates (e.g., methyl chloride) .

Advanced Research Questions

Q. How do electronic effects of substituents (-Cl, -OCF₃) influence reactivity in cross-coupling reactions?

The electron-withdrawing -OCF₃ and -Cl groups deactivate the aromatic ring, directing electrophilic substitution to the meta position. This steric and electronic profile facilitates Suzuki-Miyaura couplings with arylboronic acids (e.g., 2-Chloro-5-(trifluoromethoxy)phenylboronic acid) under Pd catalysis, requiring optimized bases (e.g., K₂CO₃) and solvents (e.g., THF/water mixtures) . Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. What strategies resolve contradictions in reported synthetic yields for nitro intermediates?

Discrepancies in yields often arise from nitration conditions. For example, nitration at lower temperatures (-20°C) minimizes byproducts like dinitro derivatives, while higher temperatures (>50°C) promote over-nitration. Kinetic studies using HPLC or GC-MS to monitor intermediate formation are recommended .

Q. How can continuous flow reactors improve scalability of this compound synthesis?

Continuous flow systems enhance heat/mass transfer for exothermic steps (e.g., nitration). A two-stage reactor design—first for nitration (residence time ~30 min) and second for hydrogenation (H₂ gas, Pd/C catalyst)—can achieve >90% purity by minimizing side reactions. In-line FTIR monitors reaction progress .

Q. What role does this compound play in synthesizing bioactive molecules?

It serves as a key intermediate for pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. For example, coupling with piperazine derivatives produces compounds with antimicrobial activity. Biological assays (e.g., MIC testing) should be paired with structural analogs to elucidate structure-activity relationships .

Methodological Considerations

Q. How to troubleshoot crystallization challenges during purification?

- Solvent Screening : Use mixed solvents (e.g., hexane/ethyl acetate) to optimize polarity.

- Seeding : Introduce crystalline seeds to induce nucleation.

- Temperature Gradients : Slow cooling from reflux improves crystal quality. Purity is confirmed via DSC (melting point ~85–90°C) .

Q. What computational tools predict metabolic stability of derivatives?

- ADMET Prediction : Software like Schrödinger’s QikProp models logP (2.1–2.5 for typical derivatives) and CYP450 inhibition.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity toward metabolic oxidation .

Data Contradiction Analysis

Q. Why do different studies report varying stability for nitro intermediates?

Stability depends on substituent positioning. The nitro group para to -OCF₃ (as in 3-nitro-4-chlorotrifluoromethoxybenzene) is more stable than ortho isomers due to reduced steric strain. Accelerated stability testing (40°C/75% RH) with HPLC monitoring over 14 days provides empirical validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.